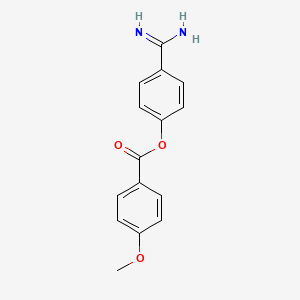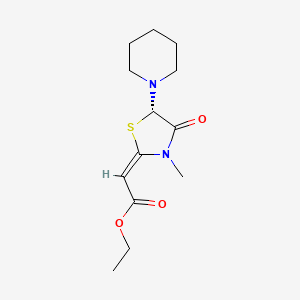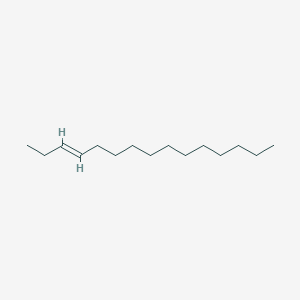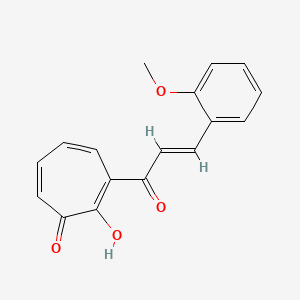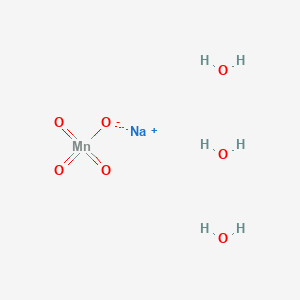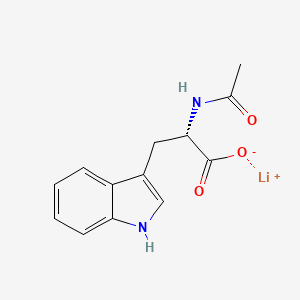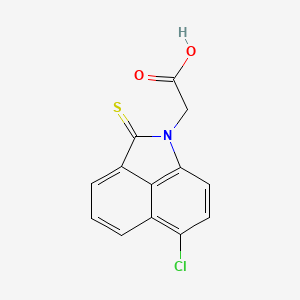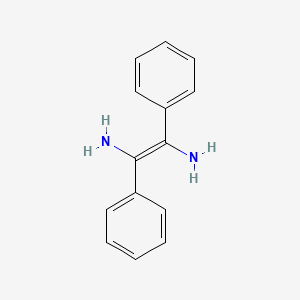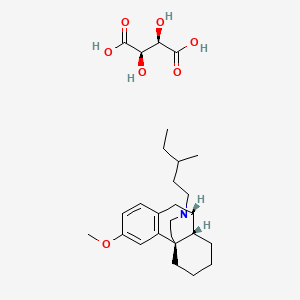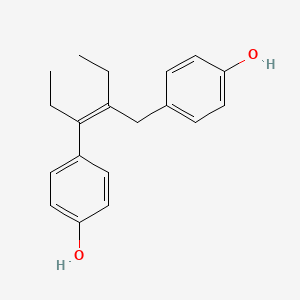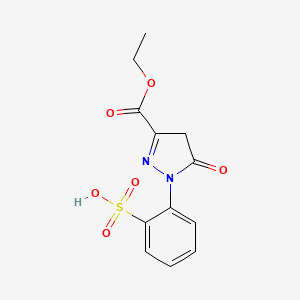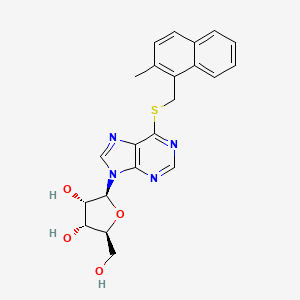
9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenylboronic acid typically involves the reaction of 4-bromophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions include:
Reactants: 4-bromophenylmagnesium bromide and trimethyl borate
Solvent: Anhydrous ether
Temperature: Room temperature
Hydrolysis: Addition of water to the reaction mixture
Industrial Production Methods
In industrial settings, the production of 4-Bromophenylboronic acid can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to 4-bromophenylboronic acid oxide
Reduction: Formation of 4-bromophenylboronic acid hydride
Substitution: Halogen exchange reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst
Reduction: Sodium borohydride in an alcoholic solvent
Substitution: Halogen exchange using lithium halides
Major Products Formed
Oxidation: 4-Bromophenylboronic acid oxide
Reduction: 4-Bromophenylboronic acid hydride
Substitution: 4-Chlorophenylboronic acid, 4-Iodophenylboronic acid
Scientific Research Applications
4-Bromophenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in tumor growth.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromophenylboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to the inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
4-Bromophenylboronic acid can be compared with other boronic acid derivatives, such as:
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 4-Iodophenylboronic acid
Uniqueness
The presence of the bromine atom in 4-Bromophenylboronic acid imparts unique reactivity and selectivity in chemical reactions, making it a valuable compound in various research applications.
Properties
CAS No. |
56964-75-1 |
|---|---|
Molecular Formula |
C22H22N4O4S |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2-(hydroxymethyl)-5-[6-[(2-methylnaphthalen-1-yl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C22H22N4O4S/c1-12-6-7-13-4-2-3-5-14(13)15(12)9-31-21-17-20(23-10-24-21)26(11-25-17)22-19(29)18(28)16(8-27)30-22/h2-7,10-11,16,18-19,22,27-29H,8-9H2,1H3/t16-,18-,19-,22-/m0/s1 |
InChI Key |
NSYRTUCJWAVRER-FUOQNJDISA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C=C1)CSC3=NC=NC4=C3N=CN4[C@@H]5[C@H]([C@H]([C@@H](O5)CO)O)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CSC3=NC=NC4=C3N=CN4C5C(C(C(O5)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


